molecular formula C12H9N5OS2 B13118029 N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide CAS No. 332351-17-4

N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide

Cat. No.: B13118029
CAS No.: 332351-17-4
M. Wt: 303.4 g/mol
InChI Key: LSWLFMHIQONMRE-UHFFFAOYSA-N
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Description

N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide: is a complex organic compound that features a bithiazole moiety linked to a pyridinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide typically involves multi-step organic reactionsThe final step involves coupling the bithiazole derivative with 4-pyridinecarboxamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(2’-Amino[4,4’-bithiazol]-2-YL)-4-pyridinecarboxamide is unique due to the combination of bithiazole and pyridinecarboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

CAS No.

332351-17-4

Molecular Formula

C12H9N5OS2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C12H9N5OS2/c13-11-15-8(5-19-11)9-6-20-12(16-9)17-10(18)7-1-3-14-4-2-7/h1-6H,(H2,13,15)(H,16,17,18)

InChI Key

LSWLFMHIQONMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC(=CS2)C3=CSC(=N3)N

Origin of Product

United States

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